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Compound of Interest

Compound Name: 2-Undecanone, 3,3-dimethyl-

Cat. No.: B15451640

Introduction

This technical guide provides a summary of spectroscopic data for two aliphatic ketones: 2-
undecanone and 3,3-dimethyl-2-butanone. No publicly available spectroscopic data was found
for "2-Undecanone, 3,3-dimethyl-". It is possible that this is a less common compound or the
name is a typographical error. Therefore, this guide presents data for two structurally related
and more common ketones as potential alternatives for researchers, scientists, and drug
development professionals. The guide covers Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) data, along with general experimental
protocols and a workflow for spectroscopic analysis.

Spectroscopic Data for 2-Undecanone

2-Undecanone (also known as methyl nonyl ketone) is a naturally occurring ketone found in
various plants and is used as an insect repellent and in flavorings.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

IH NMR
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
2.41 t 2H -CH2-C(=0)-
2.13 s 3H -C(=0)-CHs
1.54 quint 2H -CH2-CH2-C(=0)-
1.25 m 12H -(CH2)e-
0.88 t 3H -CHs
13C NMR
Chemical Shift (ppm) Assignment
209.3 C=0
43.8 -CH2-C(=0)-
31.9 -(CHz2)7-CHs
29.8 -C(=0)-CHs
29.4 -(CHz2)x-
29.3 -(CHz2)x-
29.2 -(CH2)x-
23.9 -CH2-CH2-C(=0)-
22.7 -CH2-CHs
141 -CHs

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Description of Vibration

~2925 C-H stretch (alkane)
~2855 C-H stretch (alkane)
~1715 C=0 stretch (ketone)
~1465 C-H bend (alkane)
~1360 C-H bend (alkane)

Mass_Sp_e_cIr_QmﬂnL(MS)_Qata

Relative Intensity Assignment

58 100%

McLafferty rearrangement

product
43 High [CHsCOJ*
71 Moderate [CaH70O]*
170 Low [M]* (Molecular lon)

Spectroscopic Data for 3,3-dimethyl-2-butanone

3,3-dimethyl-2-butanone, also known as pinacolone, is a synthetic ketone used in organic

synthesis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

IH NMR
Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
2.11 s 3H -C(=0)-CHs
1.18 s 9H -C(CHs)s
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13C NMR
Chemical Shift (ppm) Assignment
212.9 C=0
44.9 -C(CHs)3
28.1 -C(CH3)3
26.2 -C(=0)-CHs

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Description of Vibration
~2970 C-H stretch (alkane)

~1710 C=0 stretch (ketone)
~1365 C-H bend (t-butyl group)

Mass_SpecIr_QmeIr_y (MS) Data

Relative Intensity Assignment
57 100% [C(CH3)3]*
43 High [CHsCOJ*
100 Moderate [M]* (Molecular lon)
85 Low [M-CHs]*

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for ketones. Specific
parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:
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e Dissolve 5-10 mg of the ketone in approximately 0.6 mL of a deuterated solvent (e.g.,
CDCls).

» Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Spectrometer: 300-500 MHz

e Pulse Sequence: Standard single-pulse sequence

e Number of Scans: 16-64

o Relaxation Delay: 1-5 seconds

o Reference: Tetramethylsilane (TMS) at O ppm

13C NMR Acquisition:

e Spectrometer: 75-125 MHz

¢ Pulse Sequence: Proton-decoupled single-pulse sequence
e Number of Scans: 1024 or more, depending on sample concentration
o Relaxation Delay: 2-5 seconds

e Reference: CDClsz at 77.16 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid):
e Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
e Mount the plates in the spectrometer's sample holder.

Acquisition:
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e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
» Mode: Transmittance

e Scan Range: 4000-400 cm~1

e Resolution: 4 cm~1

¢ Number of Scans: 16-32

Mass Spectrometry

Sample Introduction:

¢ Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample
into the GC, which separates the components before they enter the mass spectrometer.

» Direct Infusion: Introduce the sample directly into the ionization source.
lonization:

» Electron lonization (EIl): Typically at 70 eV.

Analysis:

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

e Scan Range: m/z 40-400

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an unknown ketone.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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